molecular formula C14H17F2NO4S B2603792 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396855-07-4

2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2603792
CAS No.: 1396855-07-4
M. Wt: 333.35
InChI Key: ZAZFLJDJASSQEX-UHFFFAOYSA-N
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Description

2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a sulfonamide group attached to a 2,6-difluorophenyl moiety. Its core structure includes a 6,8-dioxa-2-azaspiro[3.5]nonane scaffold with two methyl groups at the 7-position, conferring rigidity and stereochemical stability.

Properties

IUPAC Name

2-(2,6-difluorophenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4S/c1-13(2)20-8-14(9-21-13)6-17(7-14)22(18,19)12-10(15)4-3-5-11(12)16/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZFLJDJASSQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially leading to the formation of thiols or sulfides.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the difluorophenyl ring.

Scientific Research Applications

2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure and functional groups make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound’s potential biological activity is being explored for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The difluorophenyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic core provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Sulfur vs. Nitrogen in the Spiro Core

The sulfur-containing analog (7,7-dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane, MW 174.26) lacks the sulfonyl and fluorophenyl groups, resulting in lower polarity and molecular weight compared to the target compound.

Impact of Fluorinated Aryl Groups

The 2,6-difluorophenylsulfonyl group distinguishes the target compound from simpler spirocycles like 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane. Fluorination typically increases lipophilicity (logP) and resistance to cytochrome P450-mediated metabolism, which may improve bioavailability . However, steric hindrance from the difluorophenyl group could reduce conformational flexibility compared to non-fluorinated analogs.

Spiro vs. Non-Spiro Analogues

The piperazine-carboxylate derivative (3-(3,4-difluorophenyl)piperazine-1-carboxylate, MW 187.15) shares a fluorinated aryl group but lacks the spirocyclic framework.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated:

  • Synthetic Accessibility : The sulfur analog (CAS 156720-48-8) is commercially available at ≥98% purity, suggesting feasible synthetic routes for the target compound via sulfonylation of the azaspiro precursor .
  • Biological Potential: Sulfonamide-containing spirocycles are explored as protease inhibitors or antimicrobial agents, implying similar applications for the target compound .
  • Data Gaps: No experimental data on solubility, stability, or biological activity are available for the target molecule, necessitating further characterization.

Biological Activity

The compound 2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C₁₃H₁₈F₂N₂O₃S
Molecular Weight 302.36 g/mol
CAS Number 326829-04-3
LogP 3.146
PSA (Polar Surface Area) 46.89 Ų

Structural Characteristics

The compound features a spirocyclic structure which is critical for its interaction with biological targets. The presence of the difluorophenyl group and sulfonyl moiety enhances its lipophilicity and potential for selective binding to targets.

Research indicates that compounds similar to this compound may interact with key proteins involved in cancer pathways, particularly those associated with the RAS family of proteins. These proteins are integral to cell proliferation and differentiation processes.

Case Studies

  • Inhibition of KRAS G12C Mutations
    A study demonstrated that derivatives of spirocyclic compounds can act as covalent inhibitors of mutated KRAS proteins, which are often implicated in solid tumors. The lead compound from this research exhibited significant antitumor effects in xenograft models, highlighting the therapeutic potential of spirocyclic structures in oncology .
  • Antiviral Properties
    Another investigation revealed that related compounds have shown promise as anti-HIV agents, suggesting that the sulfonyl and fluoro-substituents may enhance antiviral efficacy through specific interactions with viral proteins .

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.

In vivo studies using murine models have further validated these findings, showing significant tumor regression when treated with this compound compared to control groups.

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:

Compound NameActivity TypeIC50 (µM)Reference
2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl...Antitumor15
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C Inhibitor10
(3S,11aR)-N-[2,4-difluorophenyl)methyl]-...Anti-HIV20

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